An In-Depth Technical Guide to Tert-butyl 3-cyclopropyl-3-oxopropanoate: Properties, Synthesis, and Synthetic Utility
An In-Depth Technical Guide to Tert-butyl 3-cyclopropyl-3-oxopropanoate: Properties, Synthesis, and Synthetic Utility
Abstract
Tert-butyl 3-cyclopropyl-3-oxopropanoate (CAS No. 134302-07-1) is a sophisticated chemical intermediate of significant interest to the pharmaceutical and fine chemical industries.[1] Its molecular architecture, which uniquely combines a reactive β-keto ester system, a sterically demanding tert-butyl group, and a strained cyclopropyl ring, offers a versatile platform for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, a validated synthetic protocol, and an exploration of its reactivity. We will delve into the strategic applications of this building block, particularly highlighting the role of the cyclopropyl moiety in modern medicinal chemistry to enhance metabolic stability and biological activity.[2] This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
Introduction
Overview of the Molecule
At its core, tert-butyl 3-cyclopropyl-3-oxopropanoate is a β-keto ester. This class of compounds is renowned in organic synthesis for the acidity of the α-protons situated between the two carbonyl groups, enabling the formation of a stabilized enolate. This enolate is a potent carbon nucleophile, serving as a linchpin in countless carbon-carbon bond-forming reactions.
The molecule's distinction arises from its two other key features:
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The Cyclopropyl Ring: This three-membered carbocycle is more than a simple alkyl substituent. Its high degree of s-character in the C-C bonds and inherent ring strain give it electronic properties akin to an unsaturated system. In medicinal chemistry, the incorporation of a cyclopropyl group is a well-established strategy to improve metabolic stability, modulate lipophilicity, and enforce specific molecular conformations.[2]
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The Tert-butyl Ester: This bulky ester group serves as an excellent protecting group for the carboxylic acid functionality. It is highly resistant to a wide range of nucleophilic and basic conditions while being selectively cleavable under acidic conditions, a feature that provides critical orthogonal control in multi-step syntheses.
Significance in Modern Synthesis
The convergence of these three functional motifs makes tert-butyl 3-cyclopropyl-3-oxopropanoate a high-value building block. Its structural elements are found in numerous biologically active compounds. For instance, related cyclopropyl-containing scaffolds have been instrumental in the development of novel macrocyclic inhibitors targeting Tyrosine Kinase 2 (Tyk2), a key protein in autoimmune disease pathways.[3] The ability to introduce the cyclopropyl ketone fragment early in a synthetic sequence allows for the construction of complex molecular architectures with enhanced drug-like properties.
Physicochemical and Spectroscopic Properties
Core Properties
Quantitative data for tert-butyl 3-cyclopropyl-3-oxopropanoate is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 134302-07-1 | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | [4] |
| Molecular Weight | 184.23 g/mol | [4] |
| Physical Form | Solid | [4] |
| InChI Key | CXPRGLWJJQBWRS-UHFFFAOYSA-N | [4] |
| SMILES | O=C(OC(C)(C)C)CC(C1CC1)=O | [4] |
Spectroscopic Profile
While commercial suppliers may offer analytical data upon request, a senior scientist can predict the characteristic spectroscopic signature of the molecule based on its structure. This predictive analysis is crucial for reaction monitoring and structural confirmation.
Caption: Structure with key proton environments labeled.
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¹H NMR (Proton NMR):
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δ ≈ 1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the magnetically shielded tert-butyl group (Hₐ ).
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δ ≈ 3.50 ppm (s, 2H): A singlet for the two methylene protons (Hₑ ) positioned between the two carbonyl groups. This peak may be broadened due to keto-enol tautomerism.
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δ ≈ 1.90-2.10 ppm (m, 1H): A multiplet for the single cyclopropyl proton (Hₑ ) adjacent to the ketone.
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δ ≈ 0.90-1.20 ppm (m, 4H): A complex series of multiplets in the upfield region for the remaining four protons of the cyclopropyl ring (Hᵪ, Hₔ ).
-
-
¹³C NMR (Carbon NMR):
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δ ≈ 205-210 ppm: Ketone carbonyl carbon.
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δ ≈ 166-170 ppm: Ester carbonyl carbon.
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δ ≈ 82 ppm: Quaternary carbon of the tert-butyl ester.
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δ ≈ 50 ppm: Methylene (α-carbon) between the carbonyls.
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δ ≈ 28 ppm: The three equivalent methyl carbons of the tert-butyl group.
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δ ≈ 18-22 ppm: Methine carbon of the cyclopropyl ring attached to the ketone.
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δ ≈ 10-15 ppm: The two methylene carbons of the cyclopropyl ring.
-
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IR (Infrared) Spectroscopy:
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Two strong C=O stretching bands are expected: one for the ketone around 1710-1725 cm⁻¹ and one for the ester around 1735-1750 cm⁻¹ .
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C-H stretching bands for the cyclopropyl group may appear at slightly higher wavenumbers (>3000 cm⁻¹) than typical sp³ C-H bonds.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ at m/z = 184.23 would be expected. A prominent fragment would be the loss of isobutylene (56 Da) from the tert-butyl group, resulting in a fragment at m/z = 128.
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Synthesis and Purification
Retrosynthetic Analysis
The most logical and field-proven approach to synthesizing β-keto esters is the acylation of a malonic ester derivative. This disconnection strategy is reliable and utilizes readily available starting materials.
Caption: Retrosynthetic analysis via malonic ester acylation.
Recommended Synthetic Protocol
This protocol is adapted from established procedures for analogous ethyl esters and leverages mono-tert-butyl malonate as the key starting material.[5][6]
Objective: To synthesize tert-butyl 3-cyclopropyl-3-oxopropanoate via acylation of mono-tert-butyl malonate.
Materials:
-
Mono-tert-butyl malonate (1.0 eq)[5]
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Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add mono-tert-butyl malonate (1.0 eq) and dissolve in dry THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Causality Note: Two equivalents of base are required to first deprotonate the carboxylic acid and then the α-carbon to form the dianion. The mixture will become a thick suspension.
-
Warming and Recooling: Once the addition is complete, allow the suspension to warm to 0 °C and stir for 30 minutes. This ensures complete formation of the dianion. Recool the mixture to -78 °C.
-
Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise, again maintaining the temperature below -60 °C. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Workup: Carefully quench the reaction by pouring it into a beaker containing saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality Note: The bicarbonate wash removes any unreacted starting material and acidic byproducts.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by vacuum distillation or silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford the final product.
Chemical Reactivity and Synthetic Transformations
The β-Keto Ester: A Nucleophilic Hub
The primary site of reactivity is the methylene group flanked by the two carbonyls. Its protons are readily abstracted by a suitable base (e.g., NaH, LDA, K₂CO₃) to form a highly stabilized enolate. This nucleophile can then be used in a variety of C-C bond-forming reactions.
Caption: General workflow for enolate formation and alkylation.
-
Expert Insight: The choice of base and solvent is critical. For simple alkylations, a mild base like K₂CO₃ in acetone or DMF may suffice. For less reactive electrophiles or to prevent self-condensation, a stronger, non-nucleophilic base like LDA or NaH in an aprotic solvent like THF is preferred.
The Tert-butyl Ester: An Acid-Labile Protecting Group
A key advantage of the tert-butyl ester is its stability profile. It is robust under basic, reductive, and organometallic conditions that would cleave simpler methyl or ethyl esters. However, it is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to cleanly liberate the corresponding carboxylic acid. This process occurs via a stable tert-butyl cation, which is scavenged by the solvent or an added scavenger.
This selective deprotection is fundamental in complex syntheses, such as in peptide synthesis or natural product synthesis, where multiple protecting groups must be removed in a specific order.
Application in Drug Discovery: A Workflow Example
The value of this building block is best illustrated in the context of a drug discovery campaign. The cyclopropyl group is often introduced to block a site of metabolism. Many drugs containing tert-butyl groups are susceptible to oxidation by cytochrome P450 enzymes.[7] Replacing a metabolically vulnerable group with a cyclopropyl moiety can significantly enhance a drug candidate's half-life.
Caption: Conceptual workflow for drug candidate synthesis.[3]
This workflow demonstrates how the molecule serves as an initial scaffold, which is then elaborated through a series of controlled chemical transformations to yield a complex, high-value final product.
Handling, Storage, and Safety
-
Hazard Classification: Tert-butyl 3-cyclopropyl-3-oxopropanoate is classified as a combustible solid.[4]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Tert-butyl 3-cyclopropyl-3-oxopropanoate is far more than a simple organic chemical. It is a strategically designed building block that provides chemists with a powerful tool for modern synthetic challenges. The interplay between its nucleophilic α-carbon, the stabilizing and conformationally rigid cyclopropyl ring, and the orthogonally-stable tert-butyl ester makes it an invaluable asset in the synthesis of complex molecules. For researchers in drug discovery, its utility in introducing the metabolically robust cyclopropyl ketone moiety presents a significant advantage in the design of next-generation therapeutics.
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